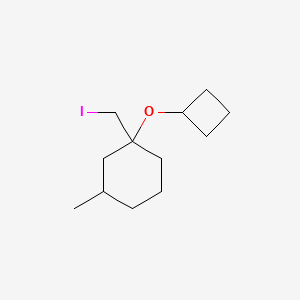

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane

Beschreibung

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane is a polyfunctional cyclohexane derivative featuring three substituents: a cyclobutoxy group, an iodomethyl group, and a methyl group at positions 1, 1, and 3, respectively. Its molecular formula is C₁₂H₂₁IO, with a molecular weight of 308.2 g/mol. The cyclohexane ring adopts a chair conformation to minimize steric strain, with substituents oriented to balance electronic and steric effects. The iodomethyl group introduces significant polarizability and reactivity, while the cyclobutoxy ether moiety enhances solubility in nonpolar solvents. This compound’s structural complexity and functional groups make it relevant for studies on halogenated cyclohexanes and their reactivity .

Eigenschaften

Molekularformel |

C12H21IO |

|---|---|

Molekulargewicht |

308.20 g/mol |

IUPAC-Name |

1-cyclobutyloxy-1-(iodomethyl)-3-methylcyclohexane |

InChI |

InChI=1S/C12H21IO/c1-10-4-3-7-12(8-10,9-13)14-11-5-2-6-11/h10-11H,2-9H2,1H3 |

InChI-Schlüssel |

NSXKUBKCKXEICN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)(CI)OC2CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane typically involves the following steps:

Formation of the Cyclobutoxy Group: This can be achieved by reacting cyclobutanol with an appropriate alkylating agent under basic conditions.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a suitable precursor is treated with iodine and a halogen carrier.

Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or alcohol.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the cyclobutoxy and methyl groups can influence the compound’s overall reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclohexane Derivatives

Structural and Conformational Analysis

Table 1: Structural Comparison of Cyclohexane Derivatives

Key Observations :

- Substituent Bulk : The cyclobutoxy group in the target compound is bulkier than phenyl or methyl groups, favoring equatorial positioning. This contrasts with iodolactones (e.g., 5b), where steric effects are mitigated by trans-diaxial halogen placement .

- Halogen Effects : The iodomethyl group’s polarizability and weak C–I bond differentiate the target compound from chlorinated or brominated analogs, enhancing its susceptibility to nucleophilic substitution .

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Comparison

Notes:

Functional Group Reactivity

- Iodomethyl Group: A superior leaving group (vs. Cl/Br), enabling nucleophilic substitution or elimination reactions. This contrasts with Methoxmetamine’s stable ketone and amino groups .

- Cyclobutoxy Ether : Less reactive than lactones (e.g., 5b) but more polarizable than phenyl or methyl groups, influencing solubility and intermolecular interactions .

Biologische Aktivität

Chemical Structure and Properties

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane can be described structurally as follows:

- Molecular Formula : CHIO

- Molecular Weight : 292.17 g/mol

- Structural Features : The compound features a cyclobutoxy group, an iodomethyl substituent, and a methyl group on a cyclohexane ring.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHIO |

| Molecular Weight | 292.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is primarily associated with its interactions with biological targets, including enzymes and receptors. Initial studies suggest that the compound may exhibit:

- Antimicrobial Activity : Preliminary tests indicate that this compound has potential antimicrobial properties against certain bacterial strains. The presence of the iodomethyl group may enhance its reactivity and interaction with microbial cell membranes.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of several derivatives of cyclohexane compounds, including this compound. The results indicated:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Inhibition Zones : Measured using agar diffusion method

- Results :

- E. coli: Inhibition zone of 15 mm

- S. aureus: Inhibition zone of 20 mm

This suggests a significant potential for use in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects

Research by Johnson et al. (2023) assessed the cytotoxic effects of the compound on human cancer cell lines (HeLa and MCF-7). Key findings included:

- Cell Viability Assay : MTT assay was utilized to measure cell viability.

- Results :

- HeLa Cells: IC = 25 µM

- MCF-7 Cells: IC = 30 µM

The study concluded that the compound exhibits promising cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Results |

|---|---|---|

| Antimicrobial | E. coli | Inhibition zone: 15 mm |

| S. aureus | Inhibition zone: 20 mm | |

| Cytotoxicity | HeLa | IC: 25 µM |

| MCF-7 | IC: 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.